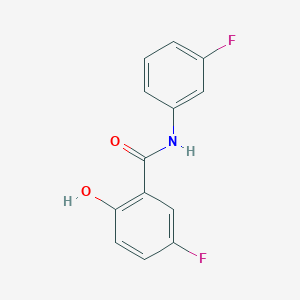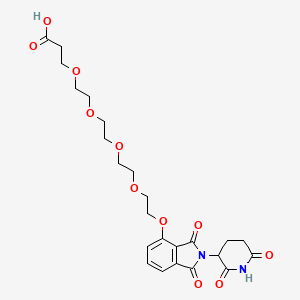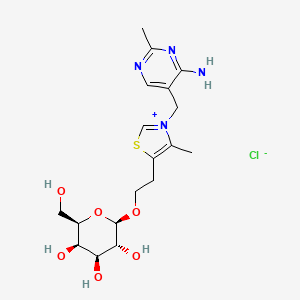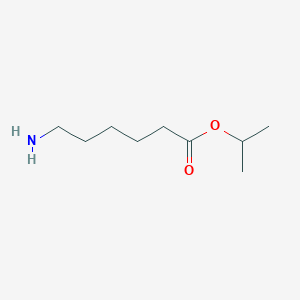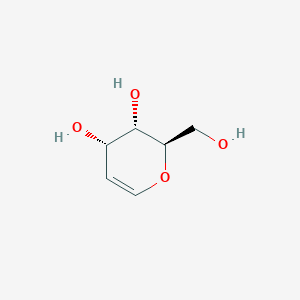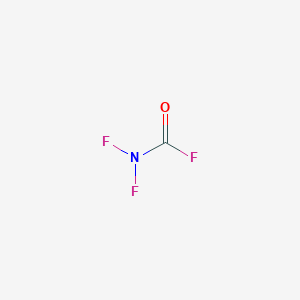
Difluorocarbamyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluorocarbamyl fluoride is a fluorinated organic compound with the chemical formula CF₂NO. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications. The presence of fluorine atoms in its structure imparts distinct characteristics, such as high electronegativity and stability, which are beneficial in many chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Difluorocarbamyl fluoride can be synthesized through several methods. One common approach involves the reaction of difluorocarbene with nitrogen-containing compounds. Difluorocarbene can be generated from precursors such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF₂CO₂Li/Na . The reaction typically requires specific conditions, including the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorinating agents such as sulfuryl fluoride and tetrabutylammonium fluoride (TBAF) to introduce fluorine atoms into the desired molecular structure . The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Difluorocarbamyl fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it into lower oxidation state derivatives.
Substitution: It participates in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocarbamyl oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Aplicaciones Científicas De Investigación
Difluorocarbamyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic compounds.
Biology: Its unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism by which difluorocarbamyl fluoride exerts its effects involves its high reactivity due to the presence of fluorine atoms. These atoms create a strong electron-withdrawing effect, making the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved include interactions with enzymes and proteins, where it can modify their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to difluorocarbamyl fluoride include:
Difluoromethylidene (CF₂): Known for its use in the synthesis of tetrafluoroethylene.
Difluoromethylene (CF₂): Another fluorinated carbene with similar reactivity.
Uniqueness
This compound is unique due to its specific structure and the presence of both fluorine and nitrogen atoms. This combination imparts distinct chemical properties that are not found in other similar compounds, making it particularly valuable in specialized applications .
Propiedades
Número CAS |
2368-32-3 |
|---|---|
Fórmula molecular |
CF3NO |
Peso molecular |
99.012 g/mol |
Nombre IUPAC |
N,N-difluorocarbamoyl fluoride |
InChI |
InChI=1S/CF3NO/c2-1(6)5(3)4 |
Clave InChI |
BQPIYDUNTQHZBF-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(N(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


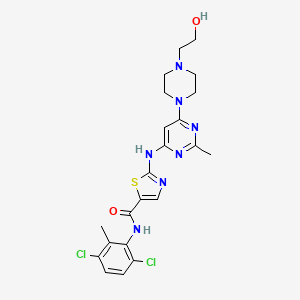
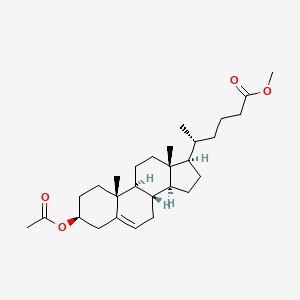
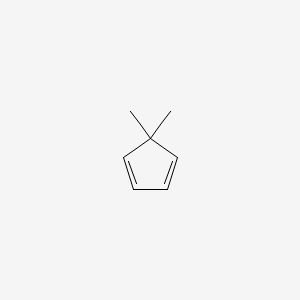
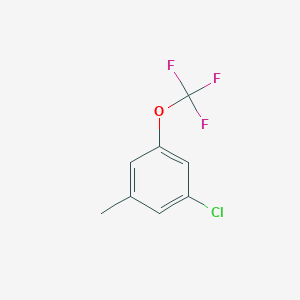
![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)
